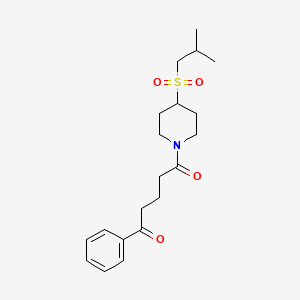

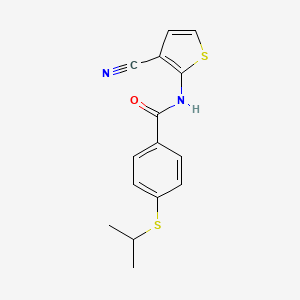

N-(9H-芴-2-基)-5-氧代-4-(噻吩-2-基甲基)吗啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the 9-oxo-9H-fluorene ring and morpholine moiety, which are common in the synthesis of compounds with potential antitumor activity . These structural components are often key in the biological activity of the compounds, as they can interact with various cellular targets and induce effects such as apoptosis in cancer cells .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an isocyanate with an amine, as seen in the synthesis of various 1H-indazole-1-carboxamides . For example, the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine leads to the formation of a compound with a morpholino group and an indazole ring . The initial amination and subsequent cyclization with hydrazine hydrate are common steps in the synthesis of these molecules . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The crystal structures of related compounds have been determined, revealing that they belong to the monoclinic system with specific space groups . These structures provide insight into the molecular conformation and potential interaction sites for biological activity. The presence of the 9-oxo-9H-fluorene ring is a significant feature in related compounds, which has been shown to be crucial for the induction of apoptosis in various cancer cell lines .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound "N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide". However, the related compounds exhibit distinct inhibitory capacities against the proliferation of cancer cell lines, suggesting that they may be involved in reactions that interfere with cellular proliferation mechanisms . The structure-activity relationship studies indicate that modifications to the carboxamide group and the 9-oxo-9H-fluorene ring can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility and reactivity, are influenced by their molecular structure. For instance, the introduction of a pyrazolyl group in the carboxamide moiety has been found to increase aqueous solubility while retaining potent biological activity . The DFT and molecular docking studies of a related compound with a thiophene ring suggest that the local and global chemical activity parameters can be used to predict the reactivity and binding affinity of these molecules to biological targets . These studies are essential for understanding how the compounds interact with their environment and with potential targets within the cell.

科学研究应用

凋亡诱导与癌症研究

该化合物已被确认为一种新型凋亡诱导剂,在包括T47D人乳腺癌、HCT116人结肠癌和SNU398肝细胞癌细胞在内的各种癌细胞系中表现出明显的 caspase 激活和生长抑制活性。这凸显了其作为癌症治疗中治疗剂的潜力 (Kemnitzer 等人,2009)。

有机合成与分子设计

该化合物可作为支架,用于开发具有改进特性的新分子,例如增加的水溶性和在生物测定中的广泛活性。它在茚满-9-甲酰胺衍生物的合成及其通过定向金属化转化为硫杂黄酮中的作用展示了其在有机合成中的多功能性 (Holt 等人,2007)。

DNA 结合特性

一系列芴酮-甲酰胺化合物,包括所讨论化合物的衍生物,已被分析其 DNA 结合特性,证明了对 DNA G-四联体结构的亲和力和特异性。这表明在遗传研究和治疗试剂的开发中具有潜在应用 (Alcaro 等人,2007)。

材料科学

该化合物用于合成具有电子学和光伏学潜在应用的新型聚合物材料。研究表明,含有庞大芴亚甲基基团的芳族聚酰胺的发展,表现出高热稳定性和在有机溶剂中的良好溶解性,表明它们在生产耐用和柔性材料中的有用性 (Hsiao 等人,1999)。

光催化

该化合物的衍生物因其光催化特性而受到研究,特别是在非活化醇的氧化和叔胺的氧化中。这为它们在绿色化学和环境友好型催化过程的开发中应用开辟了新途径 (Zhang 等人,2020)。

属性

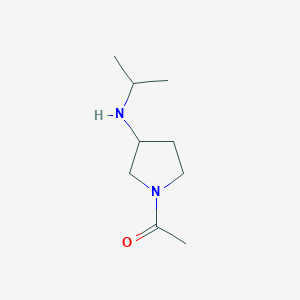

IUPAC Name |

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c26-22-14-28-13-21(25(22)12-18-5-3-9-29-18)23(27)24-17-7-8-20-16(11-17)10-15-4-1-2-6-19(15)20/h1-9,11,21H,10,12-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIIHHSOHOLXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

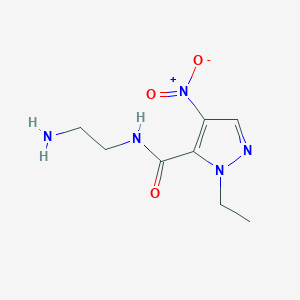

![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)

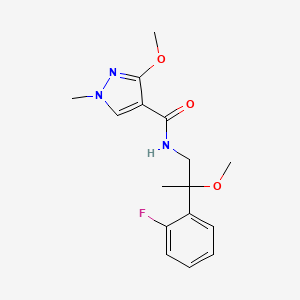

![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)

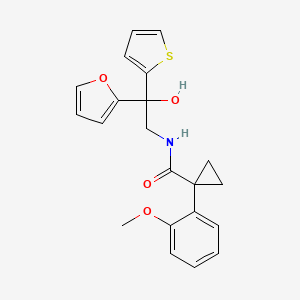

![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)